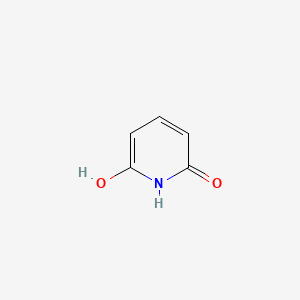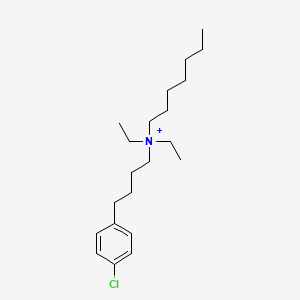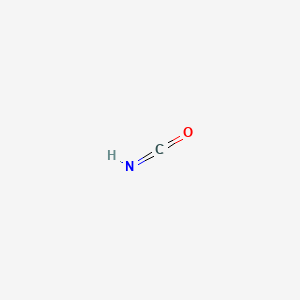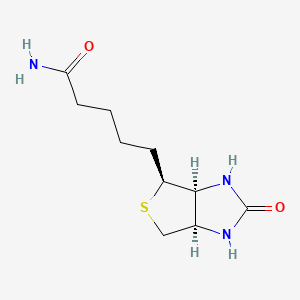
2,6-Dihydroxypyridine
Overview
Description
2,6-Dihydroxypyridine is an alkaloid with the molecular formula C5H5NO2. It is a colorless crystalline solid and serves as an intermediate in the degradation of nicotine by certain bacteria . This compound is also known by other names such as 6-Hydroxypyridin-2(1H)-one and 2-Hydroxy-6-pyridinone .
Mechanism of Action
Target of Action
2,6-Dihydroxypyridine (2,6-DHP) is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans . The primary target of 2,6-DHP is the enzyme this compound-3-hydroxylase, which is produced in Escherichia coli . This enzyme is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .
Mode of Action
The mode of action of 2,6-DHP involves its function as a substrate for oxygenase . One example is the enzyme monooxygenase, which oxidizes the substrate by transferring one oxygen atom of O2 to the substrate . The other oxygen atom is reduced to water .
Biochemical Pathways
2,6-DHP is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme this compound-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . 2,6-DHP is hydroxylated by hydroperoxy-FAD . This reaction yields 2,3,6-tri-hydroxypyridine .
Pharmacokinetics
Information on the pharmacokinetics of 2,6-DHP is limited. It is known that 2,6-dhp is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,6-DHP is the production of 2,3,6-tri-hydroxypyridine . This is a key step in the degradation of nicotine by certain bacteria .
Action Environment
The action of 2,6-DHP is influenced by environmental factors such as oxygen levels . For instance, the reaction of this compound oxidase from Arthrobacter oxydans with 2,6-DHP under low oxygen conditions resulted in the transient accumulation of a product with UV-Vis spectral properties similar to 2,3,6-trihydroxypyridine .
Biochemical Analysis
Biochemical Properties
2,6-Dihydroxypyridine plays a crucial role in biochemical reactions, particularly in the degradation of nicotine. It acts as a substrate for the enzyme this compound-3-hydroxylase, which is produced in Escherichia coli. This enzyme catalyzes the hydroxylation of this compound to form 2,3,6-trihydroxypyridine . Additionally, this compound interacts with monooxygenase enzymes, which oxidize the substrate by transferring one oxygen atom of O2 to the substrate, reducing the other oxygen atom to water .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation processes in bacteria, such as Arthrobacter oxydans, which are most active in the oxidation of this compound when grown on agar plates . This compound’s role in nicotine degradation suggests its involvement in cellular detoxification processes and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The enzyme this compound-3-hydroxylase binds to this compound and catalyzes its hydroxylation, resulting in the formation of 2,3,6-trihydroxypyridine . This reaction is NADH-dependent and involves the transfer of oxygen atoms to the substrate. The enzyme is inhibited by compounds such as 2,6-dimethoxypyridine and 2,3-dihydroxypyridine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can exist in multiple tautomers, with the distribution of these tautomers being solvent-dependent . The stability and degradation of this compound are influenced by environmental factors such as temperature and pH, which can affect its activity and function in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to understand its threshold effects and potential toxicity. While specific studies on this compound in animal models are limited, it is known that high doses of similar compounds can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways
Metabolic Pathways
This compound is involved in the metabolic pathways of nicotine degradation. The enzyme this compound-3-hydroxylase catalyzes the hydroxylation of this compound, resulting in the formation of 2,3,6-trihydroxypyridine . This reaction is a key step in the degradation of nicotine by bacteria such as Arthrobacter nicotinovorans . The metabolic pathways involving this compound are essential for the detoxification and breakdown of nicotine in the environment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . The compound’s solubility in water and its ability to form multiple tautomers influence its transport and distribution within biological systems .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions . The subcellular localization of this compound is crucial for its activity and function in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine can be synthesized through various methods. One common route involves the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans . The reaction pathway includes the conversion of L-nicotine to this compound via several intermediate steps .
Industrial Production Methods: Industrial production of this compound typically involves microbial degradation processes. For instance, Arthrobacter sp. HM01 has been shown to degrade organophosphate pesticides, producing this compound as an intermediate . This method leverages the natural metabolic pathways of bacteria to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxypyridine undergoes various chemical reactions, including oxidation, hydroxylation, and substitution reactions .
Common Reagents and Conditions:
Hydroxylation: The enzyme this compound-3-hydroxylase catalyzes the hydroxylation of this compound, producing 2,3,6-trihydroxypyridine.
Major Products: The major products formed from these reactions include 2,3,6-trihydroxypyridine, which is a key intermediate in the degradation of nicotine .
Scientific Research Applications
2,6-Dihydroxypyridine has several scientific research applications:
Comparison with Similar Compounds
- 2-Hydroxypyridine
- 2,3-Dihydroxypyridine
- 2,3,6-Trihydroxypyridine
Comparison: 2,6-Dihydroxypyridine is unique due to its specific role in the degradation of nicotine and its ability to undergo hydroxylation to form 2,3,6-trihydroxypyridine . This distinguishes it from other hydroxypyridines, which may not participate in the same metabolic pathways or produce the same intermediates .
Properties
IUPAC Name |
6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSECCHULRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10357-84-3 (hydrochloride), 56047-04-2 (sulfate) | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90211643 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-06-2 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















